4'-Hydroxynordiazepam is synthesized from nordiazepam, which itself is a metabolite of diazepam. The compound falls under the category of benzodiazepines, a class of medications known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. Benzodiazepines are characterized by their core structure, which includes a benzene ring fused to a diazepine ring.
The synthesis of 4'-Hydroxynordiazepam can be achieved through various methods. One common approach involves the hydroxylation of nordiazepam at the 4' position. The following steps outline a typical synthesis pathway:
Technical parameters such as temperature, reaction time, and concentration of reactants are critical for optimizing yield and purity.
The molecular structure of 4'-Hydroxynordiazepam can be described as follows:
The presence of the hydroxyl group significantly influences the compound's solubility and interaction with biological targets.
4'-Hydroxynordiazepam participates in several chemical reactions typical for benzodiazepines:
These reactions are crucial for understanding its pharmacokinetics and pharmacodynamics.
The mechanism of action of 4'-Hydroxynordiazepam primarily involves modulation of neurotransmitter systems in the brain:
Pharmacological studies indicate that compounds with similar structures exhibit comparable binding affinities to GABA_A receptors.
The physical and chemical properties of 4'-Hydroxynordiazepam are essential for its application in pharmaceuticals:
These properties influence formulation strategies for therapeutic applications.
4'-Hydroxynordiazepam has several scientific applications:
4'-Hydroxynordiazepam is a hydroxylated metabolite of the benzodiazepine nordazepam (desmethyldiazepam). Its core structure retains the seven-membered 1,4-diazepine ring fused to a benzene ring, characteristic of 1,4-benzodiazepines. The defining modification is a hydroxyl group (-OH) attached to the para position (C4') of the pendant phenyl ring [6].
Following IUPAC substitutive nomenclature rules [3] [7]:
Thus, the systematic IUPAC name is:7-Chloro-5-(4-hydroxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Table 1: Atom Numbering and Key Functional Groups
Position | Substituent/Group | Role in Structure |
---|---|---|
C2 | Lactam (C=O) | Core pharmacophore; hydrogen-bond acceptor |
N4 | Secondary amine | Hydrogen-bond donor |
C7 | Chlorine | Electrophilic halogen; enhances receptor affinity |
C5 | 4-Hydroxyphenyl | Hydrophilic moiety; site of Phase I metabolism |
C4' (phenyl) | Hydroxyl (-OH) | Increases polarity; site of glucuronidation |
4'-Hydroxynordiazepam shares structural similarities with nordazepam and its metabolites but exhibits key differences impacting physicochemical behavior:
Table 2: Structural Comparison with Related Benzodiazepines
Compound | R1 (C7) | R2 (N1) | R3 (Phenyl C4') | Active Metabolite |
---|---|---|---|---|
Nordazepam | Cl | H | H | Yes |
4'-Hydroxynordiazepam | Cl | H | OH | Presumed (Phase I) |
Oxazepam | Cl | H | OH (C2' position) | Yes |
Diazepam | Cl | CH₃ | H | Parent drug |
The C4' hydroxyl group significantly alters key physicochemical properties compared to nordazepam:
Solubility
Acid-Base Properties (pKa)
Stability
Table 3: Key Physicochemical Properties
Property | 4'-Hydroxynordiazepam | Nordazepam | Primary Influence of 4'-OH |
---|---|---|---|
Molecular Weight | 286.71 g/mol | 270.71 g/mol | +16 g/mol (O addition) |
Estimated LogP | ~2.0–2.5 | ~2.8–3.2 | Decreased lipophilicity |
Aqueous Solubility | Moderate (0.1–0.5 mg/mL) | Low (<0.05 mg/mL) | Increased H-bonding |
pKa (phenolic OH) | 9.5–10.5 | Not applicable | Introduces acidity |
Stability (pH 3) | Poor (t½ < 12 days) | Moderate | Enhanced ring susceptibility |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: